molecular formula C9H8ClFO2 B13065630 2-(3-Chlorophenyl)-2-fluoropropanoic acid

2-(3-Chlorophenyl)-2-fluoropropanoic acid

Cat. No.: B13065630
M. Wt: 202.61 g/mol
InChI Key: PQMKLWMDWPECDC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(3-Chlorophenyl)-2-fluoropropanoic acid is an organic compound characterized by the presence of a chlorophenyl group and a fluorine atom attached to a propanoic acid backbone

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(3-Chlorophenyl)-2-fluoropropanoic acid typically involves the introduction of the chlorophenyl and fluorine groups onto a propanoic acid framework. One common method is the halogenation of a suitable precursor, such as 2-phenylpropanoic acid, followed by selective fluorination. The reaction conditions often include the use of halogenating agents like thionyl chloride or phosphorus trichloride, and fluorinating agents such as diethylaminosulfur trifluoride.

Industrial Production Methods: Industrial production of this compound may involve large-scale halogenation and fluorination processes, utilizing continuous flow reactors to ensure efficient and controlled reactions. The use of catalysts and optimized reaction conditions can enhance yield and purity.

Chemical Reactions Analysis

Types of Reactions: 2-(3-Chlorophenyl)-2-fluoropropanoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the compound into alcohols or alkanes.

    Substitution: The chlorophenyl group can participate in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Catalysts such as palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).

    Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide.

Major Products Formed:

    Oxidation: Formation of this compound derivatives with additional oxygen functionalities.

    Reduction: Formation of 2-(3-chlorophenyl)-2-fluoropropanol or 2-(3-chlorophenyl)-2-fluoropropane.

    Substitution: Formation of substituted chlorophenyl derivatives.

Scientific Research Applications

2-(3-Chlorophenyl)-2-fluoropropanoic acid has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with enzymes or receptors.

    Medicine: Explored for its potential as a pharmaceutical intermediate or active ingredient.

    Industry: Utilized in the development of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 2-(3-Chlorophenyl)-2-fluoropropanoic acid involves its interaction with molecular targets such as enzymes or receptors. The presence of the chlorophenyl and fluorine groups can influence the compound’s binding affinity and specificity. The pathways involved may include inhibition or activation of specific enzymes, leading to downstream effects on cellular processes.

Comparison with Similar Compounds

    2-(4-Chlorophenyl)-2-fluoropropanoic acid: Similar structure with the chlorine atom in the para position.

    2-(3-Bromophenyl)-2-fluoropropanoic acid: Bromine substituent instead of chlorine.

    2-(3-Chlorophenyl)-2-chloropropanoic acid: Chlorine substituent instead of fluorine.

Uniqueness: 2-(3-Chlorophenyl)-2-fluoropropanoic acid is unique due to the specific positioning of the chlorine and fluorine atoms, which can influence its reactivity and interactions with biological targets. The combination of these substituents can result in distinct chemical and biological properties compared to similar compounds.

Properties

Molecular Formula

C9H8ClFO2

Molecular Weight

202.61 g/mol

IUPAC Name

2-(3-chlorophenyl)-2-fluoropropanoic acid

InChI

InChI=1S/C9H8ClFO2/c1-9(11,8(12)13)6-3-2-4-7(10)5-6/h2-5H,1H3,(H,12,13)

InChI Key

PQMKLWMDWPECDC-UHFFFAOYSA-N

Canonical SMILES

CC(C1=CC(=CC=C1)Cl)(C(=O)O)F

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.